8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the empirical formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups .
Scientific Research Applications
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
Uniqueness
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives . These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10;/h1-4,11H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOZWQMVXLEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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